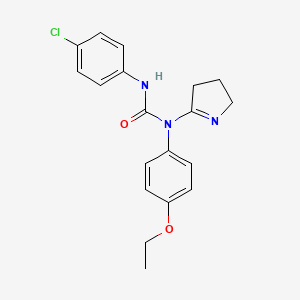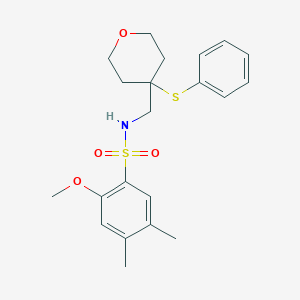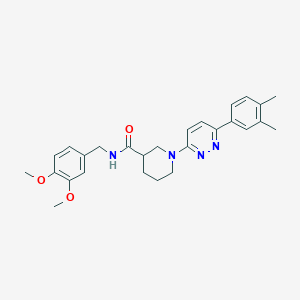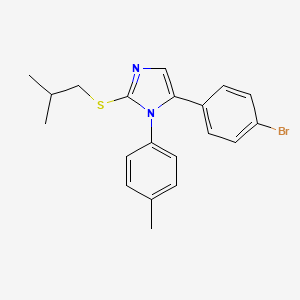![molecular formula C13H22ClFN2O3 B2911485 Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate CAS No. 2411271-01-5](/img/structure/B2911485.png)
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate, also known as CFM-2, is a chemical compound that has attracted great attention in scientific research. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids in the body. CFM-2 has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
作用機序
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate acts as a potent and selective inhibitor of the FAAH enzyme, which is responsible for the degradation of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain, inflammation, mood, and appetite. By inhibiting FAAH, Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and physiological effects:
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies. Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has been shown to increase the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.
実験室実験の利点と制限
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has several advantages in laboratory experiments. It is a potent and selective inhibitor of the FAAH enzyme, which allows for precise modulation of endocannabinoid levels in the body. Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has also been shown to have high bioavailability and good pharmacokinetic properties, making it suitable for in vivo studies. However, Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has some limitations, including its potential toxicity and the need for careful dose selection in experiments.
将来の方向性
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has great potential for further research in various fields. Future studies could focus on its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate could also be studied in combination with other drugs to enhance its therapeutic effects. Further research could also focus on the development of novel FAAH inhibitors with improved pharmacokinetic properties and reduced toxicity.
合成法
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of tert-butyl 4-fluoropiperidine-1-carboxylate, which is reacted with 2-chloroacetyl chloride and triethylamine in dichloromethane. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to yield Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate in high purity.
科学的研究の応用
Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate has also been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClFN2O3/c1-12(2,3)20-11(19)17-6-4-13(15,5-7-17)9-16-10(18)8-14/h4-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKADYCEUKADMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2911406.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)
![3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2911411.png)

![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)

![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)
![5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911419.png)
![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)